Z-Tyr(tBu)-OSu

Übersicht

Beschreibung

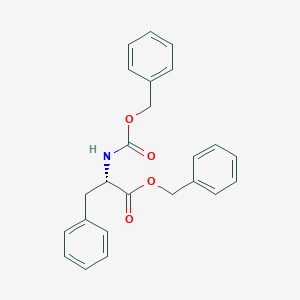

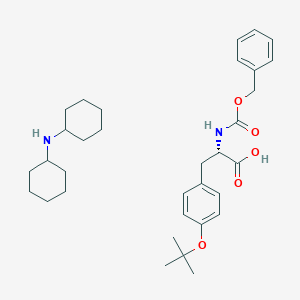

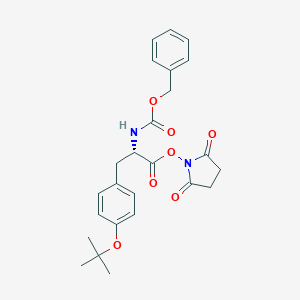

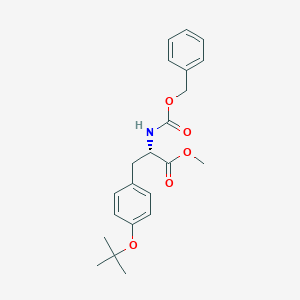

“Z-Tyr(tBu)-OSu” is a derivative of tyrosine . It has a molecular weight of 371.43 . The IUPAC name for this compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-tert-butoxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of “this compound” is not explicitly mentioned in the search results. However, it’s worth noting that it’s available for purchase from various chemical suppliers, indicating that its synthesis is achievable in a laboratory setting .

Molecular Structure Analysis

The molecular formula of “this compound” is C21H25NO5 . The SMILES string representation of the molecule is C1CCC(CC1)NC2CCCCC2.CC(C)(C)Oc3ccc(CC@HOCc4ccccc4)C(O)=O)cc3 .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. However, as a tyrosine derivative, it may participate in reactions typical of amino acids and their derivatives .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . The compound should be stored sealed in dry conditions at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Z-Tyr(tBu)-OSu: ist weit verbreitet in der Synthese von Peptiden. Es dient als Aminosäure-Baustein, insbesondere für die Einarbeitung des Tyrosinrests in Peptidketten. Die t-Butyl-(tBu)-Gruppe schützt die phenolische Hydroxylgruppe von Tyrosin und verhindert so unerwünschte Nebenreaktionen während der Peptidmontage .

Proteomforschung

In der Proteomik kann This compound verwendet werden, um Peptide und Proteine zu modifizieren. Diese Modifikation ermöglicht es Forschern, die Proteinstruktur, -funktion und -interaktionen zu untersuchen, indem ein spezifisches Label oder eine Sonde in den Tyrosinrest des interessierenden Proteins eingeführt wird .

Arzneimittelentwicklung

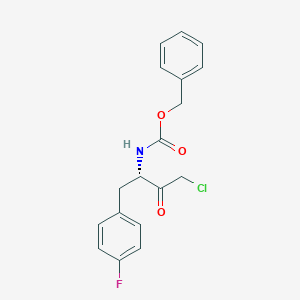

Die Verbindung ist in der Arzneimittelentwicklung von Bedeutung, insbesondere bei der Entwicklung von Proteaseinhibitoren. Durch die Nachahmung des Übergangszustands der Peptidspaltung kann es an das aktive Zentrum von Proteasen binden und dient so als potenzieller Leitwirkstoff für Therapeutika .

Enzymaktivitätsstudien

This compound: wird verwendet, um die Enzymaktivität zu untersuchen. Es kann als Substratanalogon für tyrosinverarbeitende Enzyme dienen und hilft, Wirkmechanismen aufzuklären und kritische Reste zu identifizieren, die an der Katalyse beteiligt sind .

Biokonjugation

Diese Verbindung ist auch für Biokonjugationstechniken wertvoll. Sie kann verwendet werden, um verschiedene Moleküle, wie z. B. Arzneimittel oder fluoreszierende Marker, über den Tyrosinrest an Peptide und Proteine zu koppeln, wodurch ihre Eigenschaften für diagnostische oder therapeutische Zwecke verbessert werden .

Biomaterialtechnik

Im Bereich der Biomaterialien kann This compound in Polymere oder Oberflächen eingearbeitet werden, um bioaktive Tyrosinreste einzuführen. Dies kann die Biokompatibilität des Materials verbessern oder Biomaterialien neue Funktionalitäten verleihen .

Molekulare Bildgebung

Für Anwendungen der molekularen Bildgebung kann This compound zur Synthese von radiomarkierten Peptiden verwendet werden. Diese Peptide können als Bildgebungsmittel in der Positronenemissionstomographie (PET) oder der Einzelphotonenemissionstomographie (SPECT) dienen, um biologische Prozesse zu visualisieren .

Neurowissenschaftliche Forschung

Schließlich kann This compound in der Neurowissenschaft verwendet werden, um die Neurotransmitterregulation zu untersuchen. Tyrosin ist ein Vorläufer von Dopamin, und seine Analoga können verwendet werden, um die Dopaminsynthese und den Dopaminstoffwechsel im Gehirn zu verstehen .

Wirkmechanismus

Target of Action

Z-Tyr(tBu)-OSu is a derivative of tyrosine . Tyrosine is a non-essential amino acid that plays a critical role in the production of several important substances in the body, including proteins, enzymes, and hormones. It is also involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Mode of Action

Tyrosine is known to influence the secretion of anabolic hormones and supply fuel during exercise . It also plays a role in mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .

Biochemical Pathways

This compound, being a tyrosine derivative, is likely to affect the same biochemical pathways as tyrosine. These include the pathways involved in the synthesis of proteins, enzymes, and hormones, as well as neurotransmitters . The downstream effects of these pathways can have significant impacts on various physiological functions, including muscle growth and repair, cognitive function, and stress response .

Pharmacokinetics

Tyrosine is well-absorbed and distributed throughout the body, where it is metabolized by various enzymes and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of tyrosine, given their structural similarity. This includes influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Zukünftige Richtungen

The future directions of “Z-Tyr(tBu)-OSu” are not explicitly mentioned in the search results. However, given its properties as a tyrosine derivative, it may find applications in various research areas, including biochemistry, pharmacology, and medicine .

Eigenschaften

IUPAC Name |

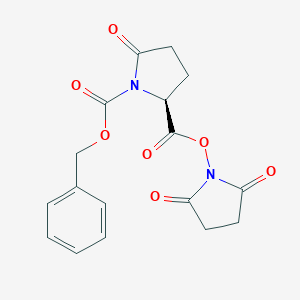

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLJTOVTUWDKCW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560649 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10068-67-4 | |

| Record name | Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10068-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

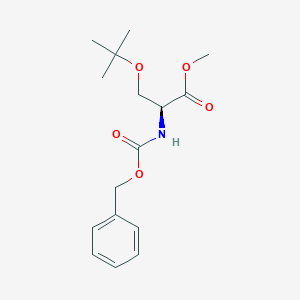

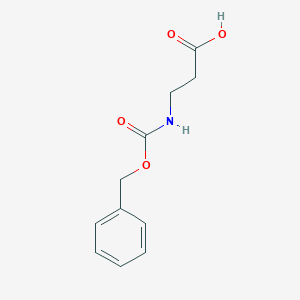

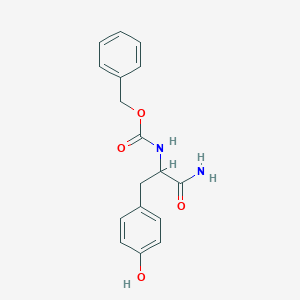

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

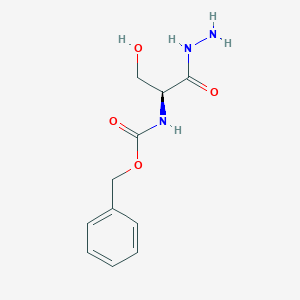

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

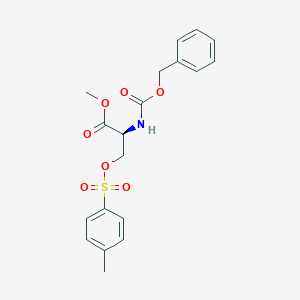

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

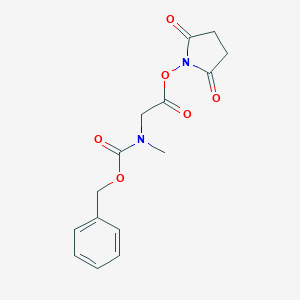

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)